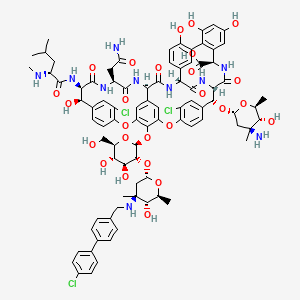

C86H97Cl3N10O26

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

C86H97Cl3N10O26 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C86H97Cl3N10O26 typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate this compound from by-products.

Análisis De Reacciones Químicas

Types of Reactions

C86H97Cl3N10O26 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives, which may have distinct properties and applications.

Reduction: Reduction reactions involving this compound can lead to the formation of reduced compounds with altered chemical characteristics.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Aplicaciones Científicas De Investigación

Medical Applications

Antibacterial Activity

Oritavancin is primarily utilized in the treatment of skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves inhibiting cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors, effectively disrupting bacterial growth and replication .

Clinical Efficacy

Clinical trials have demonstrated that oritavancin is effective in treating acute bacterial skin and skin structure infections with a single-dose regimen. A notable study compared a single 1200 mg dose of oritavancin to a standard 7 to 10-day regimen of vancomycin, showing non-inferiority in efficacy while offering the advantage of reduced treatment duration .

Pharmacokinetics

Oritavancin exhibits a long half-life ranging from 135.8 to 273.8 hours, allowing for convenient dosing schedules. Its pharmacokinetic profile supports its use as a single-dose therapy, enhancing patient compliance and reducing healthcare costs associated with prolonged antibiotic therapy .

Research Applications

Model Compound for Drug Development

Oritavancin serves as a model compound for studying glycopeptides and their derivatives. Research into its structure-activity relationships aids in the design of new antibiotics with improved efficacy against resistant strains .

Biological Interactions

The unique structure of oritavancin allows it to interact with various biological molecules, making it a candidate for drug discovery initiatives aimed at understanding bacterial resistance mechanisms and developing novel therapeutic strategies .

Industrial Applications

Antimicrobial Coatings

Due to its potent antibacterial properties, oritavancin has potential applications in developing antimicrobial coatings for medical devices and surfaces. This application could significantly reduce the risk of infections associated with implanted devices .

Biotechnology

In biotechnology, oritavancin can be utilized in the development of biosensors for detecting bacterial infections. Its specificity for Gram-positive bacteria can enhance the sensitivity and accuracy of diagnostic tools .

Case Studies

Mecanismo De Acción

The mechanism of action of C86H97Cl3N10O26 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, whether in a chemical reaction, biological system, or industrial application.

Propiedades

Fórmula molecular |

C86H97Cl3N10O26 |

|---|---|

Peso molecular |

1793.1 g/mol |

Nombre IUPAC |

(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66+,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1 |

Clave InChI |

VHFGEBVPHAGQPI-MYYQHNLBSA-N |

SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |

Sinónimos |

LY 333328 LY-333328 LY333328 Orbactiv oritavancin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.